Antiproliferative Potency in Cancer Cell Lines: Target Compound vs. 4‑Methylbenzamide Analog
In a patent‑documented SAR series, the target compound exhibited measurable antiproliferative activity against human cancer cell lines. The closest available comparator, N-(7‑chloro‑4‑methyl‑1,3‑benzothiazol‑2‑yl)-4‑methylbenzamide (CAS 912758-74‑8), was tested under identical conditions and showed a higher IC₅₀ (i.e., lower potency). This quantitative difference highlights that the 4‑fluorobenzamide moiety provides a potency advantage over the 4‑methylbenzamide congener [1]. However, the data originate from a single patent dataset and should be confirmed in independent assays.
| Evidence Dimension | Cell viability inhibition (IC₅₀) in HeLa cervical cancer cells |
|---|---|
| Target Compound Data | IC₅₀ ≈ 12.4 μM |
| Comparator Or Baseline | N-(7‑chloro‑4‑methyl‑1,3‑benzothiazol‑2‑yl)-4‑methylbenzamide: IC₅₀ ≈ 28.7 μM |
| Quantified Difference | Approximately 2.3‑fold higher potency for the 4‑fluorobenzamide derivative |
| Conditions | HeLa cell line, 48‑hr MTT assay, patent‑example data (approximate values extracted from figures) |
Why This Matters
A >2‑fold potency difference in a cellular assay provides a tangible rationale for selecting the 4‑fluorobenzamide over the 4‑methylbenzamide analog when screening for antiproliferative hits.
- [1] Example 45, US Patent Application US2008/0139587 A1 (Benzothiazole amides as antitumor agents). Data approximated from Figure 3 and Table 6. View Source
